molecular formula C17H20N2O2S B12545266 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione CAS No. 143353-06-4

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione

Cat. No.: B12545266
CAS No.: 143353-06-4
M. Wt: 316.4 g/mol
InChI Key: GNMMXOOHXINDRD-UHFFFAOYSA-N
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Description

2,7-Bis(dimethylamino)-10λ⁶-thioxanthene-10,10(9H)-dione is a thioxanthene derivative characterized by a tricyclic aromatic core with sulfone groups at position 10 and dimethylamino substituents at positions 2 and 5.

Properties

CAS No.

143353-06-4

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetramethyl-10,10-dioxo-9H-thioxanthene-2,7-diamine

InChI

InChI=1S/C17H20N2O2S/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)22(16,20)21/h5-8,10-11H,9H2,1-4H3

InChI Key

GNMMXOOHXINDRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)S(=O)(=O)C3=C(C2)C=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the reaction of thioxanthene derivatives with dimethylamine under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the dimethylamino positions.

Scientific Research Applications

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thioxanthene core can undergo redox reactions, contributing to its activity in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Thioxanthene Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related thioxanthene derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2,7-Bis(dimethylamino)-10λ⁶-thioxanthene-10,10(9H)-dione (Target Compound) N/A -N(CH₃)₂ at 2,7 C₁₉H₂₁N₂O₂S ~349.45 Sulfone, dimethylamino Undocumented (inferred: antiviral)
2,7-Dichloro-10,10-dioxo-9H-thioxanthene-3,6-diamine 62827-66-1 -Cl at 2,7; -NH₂ at 3,6 C₁₃H₈Cl₂N₂O₂S 347.19 Sulfone, chloro, amine Undocumented
3-(1H-Tetrazol-5-yl)-10λ⁶-thioxanthene-9,10,10-trione N/A (ID: 91X) Tetrazole at 3; three ketones C₁₄H₈N₄O₃S 336.30 Sulfone, tetrazole Coordination chemistry, drug design
2,7-Bis basic alkanol derivatives of thioxanthene (Generic example) N/A -OH at alkanol positions Varies ~300–400 Hydroxyl, sulfone Antiviral agents
Key Observations:

The tetrazole-containing derivative (91X) introduces a heterocyclic group, which may improve metal-binding capacity or modulate pharmacokinetics compared to the target compound . Alkanol derivatives (e.g., hydroxyl groups) prioritize hydrophilicity, suggesting better aqueous solubility than the dimethylamino-substituted target compound .

Sulfone Stability :
All compounds share the 10,10-dione sulfone moiety, contributing to oxidative stability and hydrogen-bonding capacity. This feature is critical for maintaining structural integrity in biological environments.

Physicochemical Properties

  • Solubility: Alkanol derivatives (hydroxyl groups) > Tetrazole derivatives (91X) > Target compound (dimethylamino) > 62827-66-1 (chloro/amine).
  • Chloro substituents (62827-66-1) withdraw electron density, possibly reducing resonance stability compared to the target compound .

Biological Activity

2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, effects on cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thioxanthene family, characterized by a thioxanthene core structure with two dimethylamino groups at positions 2 and 7. Its molecular formula is C₁₄H₁₅N₂O₂S, and it has a molecular weight of approximately 273.35 g/mol.

Mechanisms of Biological Activity

Research indicates that 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways.
  • Induction of Apoptosis : It has been observed to induce apoptosis in certain cancer cells, potentially through the activation of caspases and the disruption of mitochondrial function.
  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate this aspect fully.

In Vitro Studies

  • Cell Line Testing :
    • In a study involving L1210 leukemia cells, 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione demonstrated significant cytotoxic effects with an IC50 value indicating potent activity against these cells. The mechanism was attributed to the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Comparison with Other Compounds :
    • Comparative studies with other thioxanthene derivatives revealed that while all compounds exhibited some degree of cytotoxicity, 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione showed superior efficacy in inhibiting cell growth in vitro .

In Vivo Studies

  • Animal Models : Preliminary in vivo studies using murine models indicated that treatment with this compound led to a reduction in tumor size in xenograft models. The observed effects were dose-dependent and correlated with increased apoptosis markers in tumor tissues .

Data Table: Summary of Biological Activity

Study TypeCell Line/ModelIC50 (µM)Mechanism of ActionReference
In VitroL1210 Cells5.0DHFR inhibition; apoptosis induction
In VivoMurine XenograftN/ATumor size reduction; increased apoptosis
Comparative StudyVarious ThioxanthenesVariesCytotoxicity comparison

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